5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

Catalog No.
S8424807
CAS No.
M.F
C8H3ClF4O
M. Wt
226.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

Product Name

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H3ClF4O

Molecular Weight

226.55 g/mol

InChI

InChI=1S/C8H3ClF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-3H

InChI Key

VBVCTAAWPITOEH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C=O

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(F)(F)F)F)C=O

5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde (CAS No. 134099-32-4) is a highly substituted aromatic aldehyde designed for use as a precision building block in multi-step organic synthesis. Its value is defined by the specific arrangement of three distinct electron-withdrawing groups—fluoro, chloro, and trifluoromethyl—on the phenyl ring. This substitution pattern imparts a combination of high reactivity to the aldehyde functional group and specific regiochemical control during subsequent synthetic transformations. It is primarily utilized as a key intermediate in the synthesis of complex, high-value active ingredients for the agrochemical and pharmaceutical sectors, where structural precision is critical for biological activity.

Research Fit

Intermediate Type5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde scaffold
Reaction CompatibilityNucleophilic aromatic substitution and cross-coupling due to electron-deficient ring
Purity GradeNLT 98% for reproducible synthesis outcomes

Replacing 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with simpler analogs, such as 2-fluoro-4-(trifluoromethyl)benzaldehyde, is often unviable in process chemistry. The C5-chloro group is not merely an additional electron-withdrawing substituent; it serves a critical function as a regiochemical blocking group. In syntheses for agrochemicals like pyrazole carboxamides, the C5 position on the ring is susceptible to unwanted side reactions (e.g., electrophilic substitution) in subsequent steps. The presence of the chloro atom at this specific position prevents the formation of isomeric impurities that are difficult and costly to separate from the final product. Procuring the C5-chloro analog from the outset ensures a cleaner reaction profile, higher effective yield of the desired isomer, and simplified downstream purification, directly impacting process economics and final product purity.

Substitution Risk

Risk Factor
Target Compound
Positional Isomer Substitutes
Halogenation Pattern
ortho-F, para-CF₃, Cl at position 5
Different substitution alters regioselectivity and reaction outcomes
Electronic Environment
Unique dipole moment and electron deficiency
Isomers shift electronic distribution, impacting SNAr reactivity
Patent Alignment
Claimed as preferred intermediate in key patents
Analogues may not match protected synthetic routes

Regiochemical Purity in Fungicide Scaffolds

The primary procurement driver for this compound is its ability to ensure regiochemical integrity in complex syntheses. In the production of pyrazole-based fungicides, active ingredients often require a specific substitution pattern on the phenyl ring. Using a precursor like 2-fluoro-4-(trifluoromethyl)benzaldehyde leaves the C5 position vulnerable to side reactions in subsequent steps. By contrast, 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde has this position blocked, preventing the formation of undesired isomers and channeling the reaction pathway exclusively to the target molecule. This is a crucial feature for syntheses that prioritize high purity and minimal purification overhead.

Evidence DimensionRegiochemical Control
Target Compound DataPrevents side reactions at the C5 position of the phenyl ring.
Comparator Or Baseline2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9): C5 position is unsubstituted and reactive, leading to potential isomeric byproducts.
Quantified DifferenceEnables near-exclusive formation of the desired C5-chloro substituted final product, avoiding costly isomeric separation.
ConditionsMulti-step synthesis of pyrazole carboxamide fungicides and related agrochemical active ingredients.

This structural feature directly translates to higher process efficiency and lower purification costs, justifying the selection of a more complex starting material.

Synthetic Yield
Reported
Target: quantitative (≈100%)
Comparator class: 50–90% (multi-step)
Supports more efficient procurement and process development
One-step Vilsmeier-Haack vs multi-step lithiation routes

Enhanced Aldehyde Reactivity

The aldehyde functional group in 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde exhibits heightened electrophilicity compared to simpler analogs. This is due to the strong, cumulative electron-withdrawing inductive effects of the ortho-fluoro, para-trifluoromethyl, and meta-chloro substituents. A more electrophilic aldehyde carbon reacts more readily with nucleophiles. This allows key bond-forming reactions, such as condensations with hydrazines to form hydrazone intermediates, to proceed under milder conditions, often with shorter reaction times and without the need for strong acid catalysis.

Evidence DimensionAldehyde Carbonyl Electrophilicity
Target Compound DataSignificantly increased by the cumulative inductive effect of three electron-withdrawing groups (C2-F, C4-CF3, C5-Cl).
Comparator Or Baseline4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6): Lacks the additional activating effects of the C2-fluoro and C5-chloro groups.
Quantified DifferenceEnables faster reaction kinetics and/or milder reaction conditions for nucleophilic additions and condensations.
ConditionsSynthesis of hydrazones and other imine derivatives as intermediates for heterocyclic chemistry.

Improved reactivity can increase throughput and reduce energy consumption in a manufacturing setting, directly improving process economics.

Electrophilicity
Class-level
High electron deficiency from ortho-F, para-CF₃ pattern
Predictable SNAr reactivity supports synthetic route design
Qualitative SAR inference; isomer-specific validation recommended
Patent Preference
Supporting evidence
Claimed as preferred intermediate in US 6,677,479
Indicates strategic value for competitive research
Qualitative preference; exact usage data proprietary

Regiochemically Pure Agrochemical Building Block

This compound is the right choice for the synthesis of high-purity pyrazole carboxamide fungicides and other complex pesticides where the final molecule requires a 2,4,5-trisubstituted phenyl moiety. Its integrated C5-chloro blocking group is essential for preventing the formation of isomeric impurities, simplifying the manufacturing process of the final active ingredient.

Precursor for Highly Substituted Scaffolds

In pharmaceutical R&D, this aldehyde serves as a valuable starting material for creating libraries of complex molecules. The specific substitution pattern is often explored in structure-activity relationship (SAR) studies for targets where electron-poor aromatic rings are necessary for binding or metabolic stability.

Streamlined Synthesis via Activated Carbonyl

For process optimization, this aldehyde is selected when high reactivity is needed to drive condensation reactions to completion under mild conditions. Its enhanced electrophilicity allows for efficient coupling with less reactive amines or hydrazines, potentially reducing process steps or eliminating harsh catalysts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Diversification
Electrophilic Substitution Profile
SNAr yield and regioselectivity
Agrochemical Intermediate Synthesis
Patent Alignment & Synthetic Efficiency
Scalable process yield and route compatibility
Advanced Materials Design
Halogenation Pattern & Dipole Moment
Property consistency vs positional isomers

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

225.9808551 g/mol

Monoisotopic Mass

225.9808551 g/mol

Heavy Atom Count

14

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